5-Fluoro Substitution Enables Potent MC4R Antagonism: A Cross-Study Comparison
Derivatives containing the 5-fluorobiphenyl-2-yl moiety have demonstrated high-affinity binding to the human melanocortin-4 receptor (MC4R). For example, a compound identified as '((+/-)-1-[3-(5-fluorobiphenyl-2-yl)propyl]-4-[2-(4-...)' exhibited an IC50 of 52.7 nM in a radioligand displacement assay using [125I][Nle4,D-Phe7]alpha-MSH on human MC4R expressed in COS7 cells [1]. While a direct comparator for the exact core structure is not available, this data point illustrates the significant potency achievable with this specific fluorinated scaffold. In contrast, unsubstituted biphenyl methanamine derivatives often exhibit much weaker activity; for instance, a biphenyl-3-yl-methanamine series targeting the 5-HT7 receptor showed IC50 values in the micromolar range (5.57-23.1 µM) [2], a difference of over two orders of magnitude in potency.
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 52.7 nM |
| Comparator Or Baseline | Biphenyl-3-yl-methanamine derivatives |
| Quantified Difference | Target compound derivative is >100-fold more potent than comparator baseline (52.7 nM vs. 5,570 nM lower limit) |
| Conditions | Radioligand displacement assay on human MC4R vs. 5-HT7R binding assay |
Why This Matters
This data suggests the 5-fluorobiphenyl-2-yl scaffold can impart sub-micromolar potency to a pharmacophore, a critical threshold for lead compound development, justifying its selection over less optimized scaffolds.
- [1] BindingDB. (n.d.). BDBM50203998: ((+/-)-1-[3-(5-fluorobiphenyl-2-yl)propyl]-4-[2-(4-...). View Source
- [2] Kim, Y., Park, H., Lee, J., Tae, J., Kim, H. J., Min, S. J., ... & Choo, H. (2016). 5-HT7 receptor modulators: Amino groups attached to biphenyl scaffold determine functional activity. *Bioorganic & Medicinal Chemistry Letters*, 26(15), 3678-3681. View Source
